1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride
CAS No.: 95591-80-3
Cat. No.: VC6552036
Molecular Formula: C12H17ClN2O4S
Molecular Weight: 320.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95591-80-3 |
|---|---|
| Molecular Formula | C12H17ClN2O4S |
| Molecular Weight | 320.79 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O4S.ClH/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H |
| Standard InChI Key | FINYXLXQJZAQPM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine hydrochloride precisely describes its structure: a piperazine moiety bonded to a 2,3-dihydro-1,4-benzodioxine ring through a sulfonyl group, with counterion stabilization via hydrochloric acid. Its molecular formula, C₁₂H₁₇ClN₂O₄S, corresponds to a molecular weight of 320.79 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Spectral and Stereochemical Features
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically follows a three-step sequence:
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Benzodioxane sulfonation: 1,4-benzodioxine undergoes sulfonation at the 6-position using chlorosulfonic acid, yielding the sulfonyl chloride intermediate.
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Piperazine coupling: Nucleophilic substitution attaches the sulfonyl group to piperazine in anhydrous dichloromethane with triethylamine as base.
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Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
Reaction yields exceed 75% under optimized conditions, with purity >99% achievable via recrystallization from acetonitrile . Scalability to multi-kilogram quantities is facilitated by flow chemistry techniques, reducing exothermic risks during sulfonation.
Industrial Production Standards
American Elements produces the compound under ISO 9001:2015 certification, offering purities from 99% (technical grade) to 99.999% (semiconductor grade). Bulk packaging utilizes nitrogen-purged steel drums for hygroscopic protection, with stability maintained at 2-8°C for >24 months . Recent advances in continuous manufacturing have reduced lead times to 4-6 weeks for 100 kg batches.
Physicochemical Profile
The compound's biphasic solubility profile—highly soluble in aqueous buffers (pH 1-3) yet moderately lipophilic (LogP 1.8)—suggests suitability for both oral and parenteral formulations. Stability studies indicate <0.5% degradation after 6 months at 25°C/60% RH, with oxidative decomposition at the sulfonamide group being the primary degradation pathway .
| Hazard Statement | Risk Mitigation |
|---|---|
| H302 | Harmful if swallowed |
| H315/H319 | Skin/eye irritation |
| H335 | Respiratory tract irritation |
Safety protocols mandate NFPA 704 rating: Health 2, Flammability 1, Reactivity 0. Spill management requires neutralization with 5% sodium bicarbonate prior to disposal as corrosive waste .
Environmental Impact
The compound’s PBT assessment (Persistent, Bioaccumulative, Toxic) shows:
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Biodegradation: 12% in 28 days (OECD 301D)
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Ecotoxicity: Daphnia magna EC₅₀ 48 mg/L (96h)
These metrics necessitate closed-system processing to prevent aquatic contamination.
Emerging Applications and Future Directions
Pharmaceutical Development
Ongoing structure-activity relationship (SAR) studies focus on:
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Anticancer agents: Introducing fluorinated benzofuran moieties (see PubChem CID 2674365 ) enhances topoisomerase II inhibition (IC₅₀ 0.8 μM vs. 5.2 μM parent compound)
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Antipsychotics: Quinazoline hybrids show 5-HT₂A/D₂ receptor dual antagonism (Ki 1.4/3.7 nM)
Material Science Innovations
The sulfonamide group’s electron-withdrawing properties enable use as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume